2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid
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Overview
Description
2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid is a chemical compound known for its role as a μ-opioid receptor antagonist. This compound is commonly referred to as Alvimopan and is used primarily in the medical field to treat postoperative ileus, a temporary impairment of bowel function following surgery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid involves multiple steps, starting from the appropriate benzyl and piperidine derivatives. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of the Hydroxyphenyl Group: This step involves the addition of the hydroxyphenyl group to the piperidine ring.
Formation of the Propanoyl Group: The propanoyl group is introduced through acylation reactions.
Final Coupling: The final step involves coupling the benzyl and piperidine derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted benzyl derivatives from nucleophilic substitution .
Scientific Research Applications
2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and receptor binding.
Medicine: Primarily used to treat postoperative ileus and opioid-induced bowel dysfunction.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The compound exerts its effects by selectively binding to μ-opioid receptors in the gastrointestinal tract. This binding inhibits the negative effects of opioids on bowel function without affecting their analgesic properties. The molecular targets include the μ-opioid receptors, and the pathways involved are related to the modulation of gastrointestinal motility .
Comparison with Similar Compounds
Similar Compounds
Methylnaltrexone: Another μ-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxone: A non-selective opioid receptor antagonist used to reverse opioid overdose.
Naldemedine: A peripherally acting μ-opioid receptor antagonist used for opioid-induced constipation.
Uniqueness
2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid is unique in its selective action on peripheral μ-opioid receptors, making it highly effective in treating postoperative ileus without affecting central opioid analgesia .
Properties
Molecular Formula |
C25H32N2O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18?,20?,25-/m1/s1 |
InChI Key |
UPNUIXSCZBYVBB-NOKYJCPASA-N |
Isomeric SMILES |
CC1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O |
Origin of Product |
United States |
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